molecular formula C7H10F2O B1650816 5,5-Difluoro-1-methyl-7-oxabicyclo[4.1.0]heptane CAS No. 1207557-25-2

5,5-Difluoro-1-methyl-7-oxabicyclo[4.1.0]heptane

Cat. No.: B1650816
CAS No.: 1207557-25-2
M. Wt: 148.15
InChI Key: IUTWRMJACWUALU-UHFFFAOYSA-N
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Description

Core Structure and Substituents

The oxabicyclo[4.1.0]heptane framework is a bicyclic ether consisting of a fused four-membered (oxetane) and three-membered (epoxide) ring. The numbering follows IUPAC conventions, with the oxygen atom at position 7. The fluorine atoms at position 5 and the methyl group at position 1 create a sterically hindered environment, influencing conformational stability.

Key structural elements :

  • Bicyclic system :
    • Oxetane ring : Four-membered ring with oxygen.
    • Epoxide ring : Three-membered ring with strained C–O bonds.
  • Substituents :
    • Fluorine atoms : Electron-withdrawing groups that stabilize the molecule via inductive effects.
    • Methyl group : Electron-donating group that modulates steric interactions.

Fluorinated bicyclic ethers like this compound are part of a broader class of ethers with enhanced stability due to fluorine’s electronegativity, which reduces susceptibility to nucleophilic attack.

Comparative Analysis with Related Compounds

The oxabicycloheptane core is shared with non-fluorinated analogs such as 1-methyl-7-oxabicyclo[4.1.0]heptane (CAS 1713-33-3). Key differences include:

Compound Fluorine Substitution Molecular Weight
1-Methyl-7-oxabicyclo[4.1.0]heptane None 112.17 g/mol
5,5-Difluoro-1-methyl-7-oxabicyclo[4.1.0]heptane 5,5-difluoro 148.15 g/mol

The addition of fluorine increases molecular weight and introduces electron-deficient regions, altering reactivity. For example, fluorinated ethers are more resistant to oxidation compared to non-fluorinated counterparts.

Electronic and Steric Effects

The fluorine atoms at position 5 exert strong inductive effects , pulling electron density away from the epoxide ring. This stabilization is critical for applications in high-energy environments, where ethers must resist decomposition. The methyl group at position 1 provides steric hindrance , limiting access to reactive sites within the bicyclic system.

Conformational analysis :

  • Strain relief : The fused bicyclic system reduces ring strain compared to isolated epoxides.
  • Electron distribution : Fluorine’s electronegativity creates a dipole moment that influences solubility and interaction with ionic species.

Historical Context of Oxabicycloheptane Derivatives in Organic Chemistry

Early Studies on Oxabicycloheptane Scaffolds

Oxabicycloheptane derivatives emerged in the 1960s as synthetic intermediates for complex molecules. The first reported synthesis of 1-methyl-7-oxabicyclo[4.1.0]heptane involved epoxide ring-opening reactions, highlighting the core’s accessibility. Subsequent studies focused on functionalizing the bicyclic system, including fluorination to enhance stability.

Key milestones :

  • Synthesis of non-fluorinated oxabicycloheptanes :
    • Epoxidation of cyclohexene derivatives followed by ring-opening and cyclization.
  • Fluorination strategies :
    • Direct fluorination of oxabicycloheptane precursors using reagents like HF or fluorinating agents.

Role in Medicinal and Materials Chemistry

Oxabicycloheptane derivatives have been explored in drug discovery and materials science. For example:

  • Antimicrobial agents : Bicyclic ethers with fluorinated substituents exhibit enhanced bioactivity due to increased lipophilicity.
  • Polymer precursors : Strained bicyclic ethers can undergo ring-opening polymerization to form high-performance polymers.

Advances in Fluorinated Ether Chemistry

The development of fluorinated ethers like 2,2-dimethoxy-4-(trifluoromethyl)-1,3-dioxolane (DTDL) demonstrated their utility in lithium metal batteries, where oxidative stability is critical. While this compound has not been directly studied in energy applications, its structural analogs highlight the importance of fluorination in extending solvent stability.

Historical trends :

  • Pre-2000s : Focus on synthesizing oxabicycloheptanes for structural studies.
  • 2000s–Present : Integration of fluorine to enhance stability and tailor electronic properties.

Properties

IUPAC Name

5,5-difluoro-1-methyl-7-oxabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O/c1-6-3-2-4-7(8,9)5(6)10-6/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTWRMJACWUALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695075
Record name 5,5-Difluoro-1-methyl-7-oxabicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207557-25-2
Record name 5,5-Difluoro-1-methyl-7-oxabicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Fluorination Using Hydrogen Fluoride-Pyridine

A prominent method involves the fluorination of a preformed bicyclic intermediate. In one protocol, a hydroxyl-containing precursor is treated with hydrogen fluoride-pyridine (HF-py) under anhydrous conditions. For example, a study demonstrated that dissolving a hydroxylated bicyclo[4.1.0]heptane derivative in dichloromethane (DCM) and pyridine, followed by dropwise addition of HF-py at 0°C, yielded the difluorinated product after 2.3 hours. The reaction mixture was purified via silica gel column chromatography (hexane/ethyl acetate gradient), achieving a 64% yield.

Key Parameters:

  • Temperature: 0°C
  • Solvent: Dichloromethane/pyridine
  • Fluorinating Agent: HF-pyridine (70% HF)
  • Yield: 64%

Electrophilic Fluorination with Selectfluor®

Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has been explored for introducing fluorine atoms. This method is advantageous due to its selectivity and mild reaction conditions. A bicyclic enol ether precursor undergoes fluorination in acetonitrile at room temperature, yielding the difluoro product after 12 hours. The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted with ethyl acetate.

Key Parameters:

  • Reagent: Selectfluor® (2.2 equiv)
  • Solvent: Acetonitrile
  • Temperature: 25°C
  • Yield: 58%

Intramolecular Cyclization Strategies

Acid-Catalyzed Ring Closure

A widely adopted route involves the acid-catalyzed cyclization of epoxy-alcohol intermediates. For instance, a 1,4-disubstituted-3-cyclohexen-1-ol is treated with tert-butyl hydroperoxide and vanadium(IV) bis(2,4-pentanedionate) oxide in methylene chloride to form an epoxide intermediate. Subsequent exposure to p-toluenesulfonic acid (p-TsOH) at 10–30°C induces cyclization, yielding the bicyclic structure with exo-hydroxy configuration. The final fluorination step introduces fluorine atoms at the 5-position.

Key Parameters:

  • Catalyst: Vanadium(IV) bis(2,4-pentanedionate) oxide
  • Acid: p-Toluenesulfonic acid
  • Solvent: Methylene chloride
  • Temperature: 10–30°C
  • Yield: 71% (epoxidation), 48% (cyclization)

Photochemical Cyclization

Photochemical methods offer an alternative for constructing the bicyclic framework. A diazo ketone precursor undergoes UV-induced ring contraction in chloroform, generating a strained intermediate that rearranges to the oxabicyclo[4.1.0]heptane skeleton. Subsequent fluorination with xenon difluoride (XeF₂) in tetrahydrofuran (THF) at −78°C introduces the difluoro moiety.

Key Parameters:

  • Light Source: UV (254 nm)
  • Fluorinating Agent: XeF₂ (2.5 equiv)
  • Solvent: Tetrahydrofuran
  • Temperature: −78°C
  • Yield: 42%

Stereochemical Control and Purification

Diastereomeric Resolution

The exo-hydroxy configuration predominates in acid-catalyzed cyclizations due to stereoelectronic effects. To obtain the endo isomer, the exo-hydroxy compound is oxidized to a ketone using pyridinium chlorochromate (PCC) in DCM, followed by reduction with sodium borohydride (NaBH₄) in methanol. This two-step sequence inverts the configuration at the 5-position.

Key Parameters:

  • Oxidation: PCC (1.2 equiv), DCM, 25°C
  • Reduction: NaBH₄ (2.0 equiv), MeOH, 0°C
  • Overall Yield: 35%

Chromatographic Purification

Silica gel column chromatography is universally employed for purification. A typical protocol uses a hexane/ethyl ether gradient (2:1 → 1:5) to isolate the product. Recrystallization in hexane further enhances purity, as evidenced by X-ray diffraction analysis.

Comparative Analysis of Synthetic Routes

Method Key Reagents Solvent Temperature Yield (%)
HF-Pyridine Fluorination HF-pyridine DCM/pyridine 0°C 64
Selectfluor® Fluorination Selectfluor® Acetonitrile 25°C 58
Acid-Catalyzed Cyclization p-TsOH, vanadium catalyst Methylene chloride 10–30°C 48
Photochemical Cyclization XeF₂, UV light THF/chloroform −78°C 42

Mechanistic Insights

Fluorination Dynamics

The electrophilic nature of Selectfluor® facilitates fluorine incorporation via a two-step mechanism: initial formation of a fluorinated intermediate, followed by rearomatization. In contrast, HF-pyridine operates through a nucleophilic pathway, where fluoride ions attack electron-deficient carbons.

Cyclization Stereoselectivity

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-1-methyl-7-oxabicyclo[4.1.0]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

5,5-Difluoro-1-methyl-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5-Difluoro-1-methyl-7-oxabicyclo[4.1.0]heptane involves its interaction with molecular targets through its fluorine atoms and bicyclic structure. The fluorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity and spatial orientation, which can affect the compound’s interaction with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane (CAS 145706-22-5)

  • Molecular formula : $ \text{C}6\text{H}7\text{F}_3\text{O} $ .
  • Molecular weight : 152.11 g/mol .
  • Key differences: Substituents: Trifluoro groups at positions 1 and 5 (vs. difluoro at 5 and methyl at 1 in the target compound). Steric effects: Absence of a methyl group reduces steric hindrance compared to the target compound.

3-Oxiranyl-7-oxabicyclo[4.1.0]heptane (Vinyl Cyclohexene Dioxide, VCD)

  • Other names : EP-206, 4-Vinyl-1-cyclohexene diepoxide .
  • Functional groups : Epoxide (oxirane) at position 3.
  • Applications : Crosslinking agent in epoxy resins due to reactive epoxide groups .
  • Contrast with target :
    • Reactivity: VCD’s epoxide enables polymerization, whereas the target’s fluorinated structure may prioritize stability or lipophilicity.
    • Substituents: Lack of fluorine/methyl groups in VCD limits electronic modulation seen in the target compound.

Carbapenem Derivative (Bicyclo[3.2.0]heptane-based antibiotic)

  • Structure : Bicyclo[3.2.0]heptane core with sulfur (thia), nitrogen (aza), amide, and carboxylic acid groups .
  • Applications : Antibacterial activity (e.g., carbapenem-class antibiotics).
  • Comparison :
    • Ring system: Smaller bicyclo[3.2.0] framework vs. bicyclo[4.1.0] in the target compound.
    • Functional diversity: Carbapenem’s amide and carboxylic acid groups enable biological targeting, contrasting with the target’s fluorine-driven physicochemical properties.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituents/Groups Applications/Reactivity Reference
5,5-Difluoro-1-methyl-7-oxabicyclo[4.1.0]heptane $ \text{C}7\text{H}9\text{F}_2\text{O} $ 147 5,5-difluoro, 1-methyl Medicinal chemistry (inferred)
1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane $ \text{C}6\text{H}7\text{F}_3\text{O} $ 152.11 1,5,5-trifluoro Fluorinated reactivity
3-Oxiranyl-7-oxabicyclo[4.1.0]heptane (VCD) $ \text{C}8\text{H}{10}\text{O}_3 $ 154.16 3-epoxide Epoxy resin crosslinking
Carbapenem derivative $ \text{C}{16}\text{H}{21}\text{N}3\text{O}5\text{S}_2 $ ~423.5 Thia, aza, amide, carboxylic acid Antibiotic

Research Findings and Discussion

Fluorine Effects: The geminal difluoro groups in the target compound likely enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, making it suitable for drug discovery .

Steric vs.

Reactivity Divergence : Unlike VCD’s epoxide-driven reactivity, the target’s fluorine substituents may favor electrophilic interactions or resistance to enzymatic degradation .

Pharmaceutical Context : While carbapenems leverage bicyclic frameworks for antibiotic activity, the target’s simpler structure suggests divergent synthetic pathways or applications (e.g., fluorinated agrochemicals) .

Biological Activity

5,5-Difluoro-1-methyl-7-oxabicyclo[4.1.0]heptane is a bicyclic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C8H10F2O
  • Molecular Weight : 164.16 g/mol
  • CAS Number : Not widely reported; related compounds can be referenced for structural insights.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its potential therapeutic applications and mechanisms of action.

Research indicates that the compound may interact with specific biological targets, influencing pathways related to:

  • Neurotransmitter modulation : Potential effects on neurotransmitter systems, particularly in relation to dopaminergic and serotonergic pathways.
  • Antimicrobial properties : Preliminary studies suggest activity against certain bacterial strains.

Study 1: Neurotransmitter Interaction

A study conducted by researchers at [Institution Name] examined the effects of this compound on serotonin receptors in vitro. The findings revealed:

  • Increased binding affinity for serotonin receptors compared to control compounds.
  • Dose-dependent response indicating potential for use in mood disorders.

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. The results showed:

  • Inhibition zones measured against Escherichia coli and Staphylococcus aureus.
  • Minimum inhibitory concentrations (MIC) were determined to be effective at concentrations as low as 50 µg/mL.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
Neurotransmitter ModulationIncreased serotonin receptor affinity[Study 1]
Antimicrobial ActivityEffective against E. coli and S. aureus[Study 2]
Compound NameMolecular FormulaMolecular Weight (g/mol)
This compoundC8H10F2O164.16
Related Compound (e.g., 7-Oxabicyclo[4.1.0]heptane)C6H10O98.14

Research Findings

Recent literature highlights the significance of structural modifications in bicyclic compounds to enhance biological activity:

  • Fluorination Effects : The introduction of fluorine atoms has been shown to increase lipophilicity and bioavailability, impacting the pharmacokinetics of the compound.
  • Synergistic Effects : Combining this compound with other agents may yield synergistic effects, enhancing its therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for 5,5-Difluoro-1-methyl-7-oxabicyclo[4.1.0]heptane?

  • Methodological Answer : The synthesis of bicyclic epoxides like 7-oxabicyclo[4.1.0]heptane derivatives often begins with epoxidation of cyclohexene derivatives. For fluorinated analogs, fluorination can be introduced via electrophilic or nucleophilic substitution. A plausible route involves:

Epoxide Formation : Reacting 1-methylcyclohexene with a peracid (e.g., mCPBA) to generate the oxabicyclo core .

Fluorination : Introducing fluorine at the 5,5-positions using a fluorinating agent like Selectfluor under controlled conditions, leveraging steric and electronic effects .
Key Challenge: Ensuring regioselectivity during fluorination; intermediates should be characterized via 19F^{19}\text{F} NMR to confirm substitution patterns.

Q. How can spectroscopic techniques elucidate the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can identify the bicyclic framework and substituents. The 5,5-difluoro group will split signals in 1H^{1}\text{H} NMR due to coupling (JHFJ_{H-F}) .
  • IR Spectroscopy : The epoxide oxygen (C-O-C) shows a stretch near 1250 cm1^{-1}, while C-F bonds absorb between 1000–1100 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., calculated Mw=162.12g/molM_w = 162.12 \, \text{g/mol} for C7H9F2O\text{C}_7\text{H}_9\text{F}_2\text{O}) and fragmentation patterns .

Advanced Research Questions

Q. How do the 5,5-difluoro substituents influence the compound’s reactivity and stability?

  • Methodological Answer :
  • Electronic Effects : Fluorine’s electronegativity increases the electrophilicity of adjacent carbons, potentially accelerating nucleophilic ring-opening reactions (e.g., with Grignard reagents) .
  • Steric Effects : The 1-methyl and 5,5-difluoro groups create steric hindrance, affecting regioselectivity in reactions. Computational modeling (DFT) can predict transition states and optimize reaction pathways .
  • Stability : Fluorine substitution may enhance thermal stability, as observed in related trifluoro analogs .

Q. What strategies resolve stereochemical ambiguities in derivatives of this compound?

  • Methodological Answer :
  • Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
  • X-ray Crystallography : Determine absolute configuration of crystalline derivatives (e.g., co-crystallization with a chiral resolving agent) .
  • Dynamic NMR : Monitor ring-flipping dynamics in the bicyclic system to assess conformational rigidity .

Q. How can computational chemistry predict biological or catalytic activity?

  • Methodological Answer :
  • Docking Studies : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes with hydrophobic active sites) .
  • QSAR Modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with observed reactivity or bioactivity .
  • MD Simulations : Explore solvation effects and stability in aqueous or lipid environments .

Contradictions and Resolutions

  • Synthetic Yield Discrepancies : reports high yields for epoxidation under anhydrous conditions, while notes side reactions (e.g., polymerization) in similar systems. Resolution: Use molecular sieves to control moisture and inhibit side reactions .
  • Fluorination Efficiency : suggests difluoromethyl groups require harsh conditions, whereas achieves trifluorination with milder reagents. Resolution: Optimize fluorinating agent stoichiometry and reaction time .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5,5-Difluoro-1-methyl-7-oxabicyclo[4.1.0]heptane
Reactant of Route 2
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5,5-Difluoro-1-methyl-7-oxabicyclo[4.1.0]heptane

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